An In-depth Technical Guide to Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI): Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI): Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical entity designated by the Chemical Abstracts Service (CAS) nomenclature as Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). As this compound is not widely documented in commercially available databases or extant literature, this guide serves as a foundational resource for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established chemical principles and deductive reasoning based on the compound's systematic name to elucidate its structure, propose a viable synthetic pathway, and explore its potential applications.
Deciphering the Chemical Identity: Structure and Properties
The name "Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)" provides the necessary information to deduce the molecule's structure.
-
Benzonitrile : This indicates the presence of a benzene ring substituted with a cyano (-C≡N) group.
-
4,4'- : This prefix signifies that two benzonitrile moieties are present and are linked at the para-position (position 4) of each benzene ring.
-
carbonohydrazonoylbis- : This central component describes the linking group. "Carbono-" points to a central carbon atom. "hydrazonoyl" refers to a C=N-NH- functional group. The suffix "-bis" indicates that two of these hydrazonoyl groups are attached to the central carbon atom.
From this nomenclature, the chemical structure is deduced to be bis(4-cyanophenyl)carbonimidic dihydrazide . The central carbon atom is double-bonded to two separate nitrogen atoms, each of which is part of a hydrazine linkage connected to a 4-cyanophenyl group.
Chemical Structure:
Caption: 2D structure of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₈ |
| Molecular Weight | 290.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF |
| Reactivity | The hydrazone linkages may be susceptible to hydrolysis under acidic conditions. The cyano groups can undergo various chemical transformations. |
Proposed Synthetic Pathway
A plausible synthetic route for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) involves a two-step process starting from commercially available precursors. The key strategy is the condensation of a suitable hydrazine derivative with a source for the central carbon atom of the carbonimidic dihydrazide core.
Overall Reaction Scheme:
The proposed synthesis starts with the preparation of 4-cyanophenylhydrazine hydrochloride, which is then reacted with thiocarbonohydrazide.
Step 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
This precursor can be synthesized from 4-aminobenzonitrile via a diazotization reaction followed by reduction.[1]
-
Reaction: 4-Aminobenzonitrile is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reduced, typically with tin(II) chloride, to yield 4-cyanophenylhydrazine hydrochloride.[1]
-
Rationale: This is a standard and well-documented method for the preparation of substituted phenylhydrazines.[1] Strict temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[1]
Step 2: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
The target compound can be synthesized by the condensation of 4-cyanophenylhydrazine hydrochloride with thiocarbonohydrazide.
-
Reaction: Two equivalents of 4-cyanophenylhydrazine hydrochloride are reacted with one equivalent of thiocarbonohydrazide in a suitable solvent, likely with gentle heating. The reaction proceeds with the elimination of hydrogen sulfide and ammonium chloride.
-
Rationale: Thiocarbonohydrazide serves as a precursor to the central C=N-N moiety. Its reaction with hydrazines is a known method for the formation of various heterocyclic and acyclic nitrogen-containing compounds.[2] The use of the hydrochloride salt of the hydrazine can help to catalyze the reaction.
Experimental Protocol:
-
Preparation of 4-Cyanophenylhydrazine:
-
Dissolve 4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated 4-cyanophenylhydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.
-
-
Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiocarbonohydrazide (1 equivalent) in ethanol.
-
Add 4-cyanophenylhydrazine hydrochloride (2.2 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
-
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Potential Applications and Research Directions
The unique chemical structure of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) suggests several potential areas of application, primarily driven by the presence of multiple nitrogen atoms capable of coordination and the rigid, conjugated system.
-
Coordination Chemistry and Catalysis: The molecule possesses multiple nitrogen donor atoms, making it a potentially excellent chelating ligand for various metal ions.[3] The resulting metal complexes could exhibit interesting catalytic activities, magnetic properties, or be explored as novel materials.
-
Materials Science: The rigid, planar structure and the presence of polar cyano groups suggest that this compound could be a valuable building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with specific electronic or photophysical properties.[4]
-
Medicinal Chemistry and Drug Development: Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[5][6] The presence of two benzonitrile moieties, a common pharmacophore, further enhances its potential as a scaffold for the design of new therapeutic agents.[7]
Safety and Handling
Given the absence of specific toxicological data for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Toxicity: Aromatic nitriles and hydrazine derivatives can be toxic.[8] Exposure may cause irritation to the skin, eyes, and respiratory tract. Systemic effects are also possible.
Conclusion
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) represents a novel chemical entity with a unique structure that holds promise for various scientific applications. This guide has provided a detailed analysis of its deduced structure, a plausible and detailed synthetic protocol, and an exploration of its potential in coordination chemistry, materials science, and medicinal chemistry. Further experimental investigation is warranted to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this intriguing molecule.
References
-
Synthesis of Macrocyclic Bis-Hydrazone and Their Use in Metal Cations Extraction. ISRN Organic Chemistry, 2012, 208284. [Link]
-
New bis hydrazone. Journal of Molecular Structure, 2023, 1278, 134947. [Link]
-
How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate ? What is the control condition for that ?. ResearchGate. [Link]
-
Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Sryahwa Publications. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 2022, 13, 223. [Link]
-
Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. [Link]
-
Dihydrazides. Adhesives & Sealants Industry. [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
-
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 1961, 15, 1295-1302. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and bromide oxides. Journal of the Chemical Society, Dalton Transactions, 1997, (2), 257-262. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and oxide bromides. Journal of the Chemical Society, Chemical Communications, 1989, (12), 752-753. [Link]
-
Using N2 and Carbon, the researchers synthesize the DNA/RNA building block pyrimidines. EurekAlert!. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and bromide oxides. Sci-Hub. [Link]
-
Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Molecules, 2024, 29(3), 693. [Link]
- Process for the production of thiocarbohydrazide.
-
Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems. A&C Catalysts, Inc. [Link]
-
Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]
-
Carbonyl dihalides: synthesis and spectroscopic characterization. Journal of the Chemical Society, Dalton Transactions, 1997, (1), 129-134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 3. Synthesis of Macrocyclic Bis-Hydrazone and Their Use in Metal Cations Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. num.univ-msila.dz [num.univ-msila.dz]
- 6. Synthesis and Assessment of Two Malonyl Dihydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
